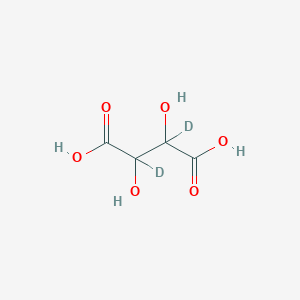
DL-酒石酸-2,3-D2
描述
DL-Tartaric-2,3-D2 acid, also known as 2,3-Dihydroxy (2H)butanedioic acid, is a non-standard isotope . It has a molecular formula of C4H4D2O6 . The average mass is 152.099 Da and the monoisotopic mass is 152.028992 Da .
Synthesis Analysis
DL-Tartaric acid is synthesized by a three-step reaction mainly using maleic anhydride (MAH) as raw material . The first step is the hydrolysis of maleic anhydride to maleic acid (MA). The second step uses Na2WO4 as a catalyst to promote the epoxidation between maleic acid and 30%H2O2 at 70 °C. The third step promotes the hydrolysis of epoxysuccinic acid (EA) to DL-tartaric acid by H2SO4 at 100 °C .Molecular Structure Analysis
The molecular structure of DL-Tartaric-2,3-D2 acid can be represented by the isomeric SMILES [2H]C(C(=O)O)(C([2H])(C(=O)O)O)O .Physical And Chemical Properties Analysis
DL-Tartaric-2,3-D2 acid has a molecular weight of 152.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact mass is 152.02899140 g/mol and the monoisotopic mass is 152.02899140 g/mol . The topological polar surface area is 115 Ų .科学研究应用
盐水合物的超分子结构:DL-酒石酸用于晶体工程,特别是在具有仲胺的杂化分子的创建中。它有助于研究分子间相互作用的性质,特别是氢键,这决定了固体形式的稳定性。例如,一项研究探索了涉及 DL-酒石酸和二甲胺的盐水合物的合成,考察了超分子合成子方法和由此产生的晶体堆积 (Likhitha 等人,2021)。
金属配合物的形成:DL-酒石酸与金属离子相互作用形成配合物,这对于理解这些离子的化学性质很重要。例如,已经研究了 DL-酒石酸与氧钒 (IV) 阳离子的相互作用,揭示了双核配合物的形成及其稳定性的见解 (Pettit 和 Swash,1978)。
纳米材料合成:溶胶-凝胶法利用 DL-酒石酸作为形成二氧化硅纳米管和球体的模板。该过程受温度和溶剂混合物等因素的影响,表明 DL-酒石酸在决定二氧化硅微观结构中的作用 (Mokoena、Datye 和 Coville,2003)。
聚砜膜改性:研究了 DL-酒石酸对聚砜超滤膜的影响。这项研究对于理解此类化合物如何影响膜的性质(如渗透和截留行为)至关重要,这在从水性介质中去除染料等应用中至关重要 (Sharma 和 Purkait,2016)。
太赫兹光谱和分子识别:已经使用太赫兹时域光谱 (THz-TDS) 对 DL-酒石酸进行了研究。该技术根据酒石酸不同异构体的特征吸收峰帮助区分它们。研究结果表明 THz-TDS 对分子结构的细微差异很敏感,使其可有效用于生物学和药学中的分子识别 (Chen 等人,2019)。
晶体配合物研究:涉及氨基酸和肽与酒石酸的晶体配合物提供了对不对称效应和超分子缔合的见解。此类研究对于理解各种分子的相互作用模式至关重要,对材料科学和晶体学等领域有重大影响 (Selvaraj 等人,2007)。
安全和危害
属性
IUPAC Name |
2,3-dideuterio-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(=O)O)(C([2H])(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Tartaric-2,3-D2 acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
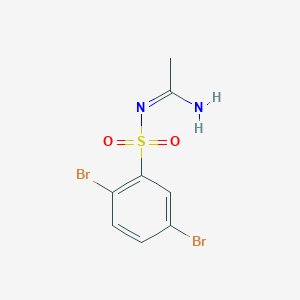
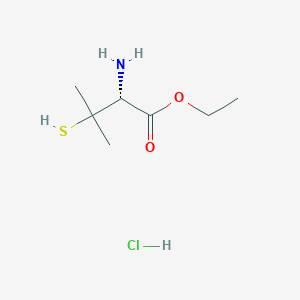
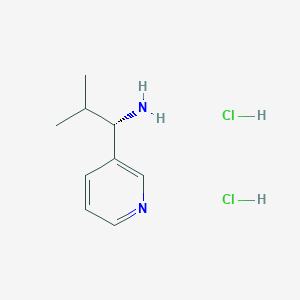
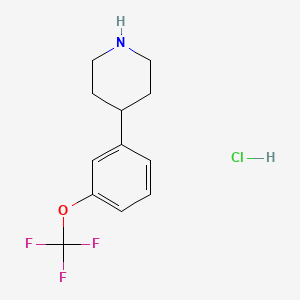





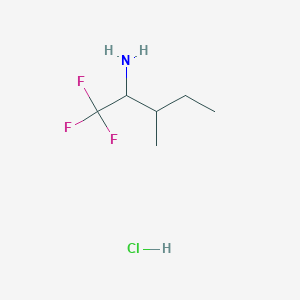
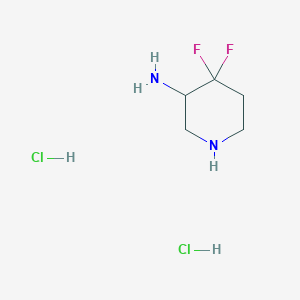

![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)